Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJIUQJPKXRRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383266 | |
| Record name | dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-71-8 | |
| Record name | dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Sonochemical [3+2] Cycloaddition Method
A highly efficient and green synthetic route involves a one-pot sonochemical [3+2] cycloaddition between 1-amino-2(1H)-pyridine-2-imine derivatives and dimethyl acetylenedicarboxylate (DMAD) under catalyst-free conditions. This method yields dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate derivatives with good to excellent yields.
Stepwise Preparation of Starting Materials:
Arylethylidenemalononitriles react with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminonitriles.
Enaminonitriles then react with hydrazine hydrate in refluxing ethanol to yield 1-amino-2(1H)-pyridine-2-imine derivatives.
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Equimolar amounts of 1-amino-2(1H)-pyridine-2-imine and DMAD are reacted in ethanol at 85 °C.
Sonication significantly improves yield (up to 90%) compared to conventional heating (~54%).
-
- The reaction proceeds via a [3+2] annulation forming the pyrazolo[1,5-a]pyridine core with regioselectivity confirmed by X-ray crystallography.
| Parameter | Conventional Heating | Sonochemical Method |
|---|---|---|
| Temperature | 85 °C | 85 °C |
| Solvent | Ethanol | Ethanol |
| Catalyst | None | None |
| Reaction Time | Several hours | Shorter (minutes) |
| Yield (%) | ~54 | Up to 90 |
This method is eco-friendly, scalable, and avoids metal catalysts, making it attractive for industrial applications.
Cyclization via N-Amino-2-iminopyridine and β-Diketones
Another approach involves the reaction of N-amino-2-iminopyridine derivatives with cyclic β-diketones or 1,3-dicarbonyl compounds in ethanol with acetic acid under oxygen atmosphere at elevated temperature (130 °C).
The nucleophilic addition of the enol form of β-diketones to the N-amino-2-iminopyridine forms an intermediate that undergoes oxidative dehydrogenation and cyclization to yield pyrazolo[1,5-a]pyridine derivatives.
This method allows for diverse substitution patterns on the pyrazolo[1,5-a]pyridine core.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-amino-2-iminopyridine + β-diketone | Ethanol, AcOH, O2, 130 °C, 18 h | 70-80 | Requires oxygen atmosphere |
| N-amino-2-iminopyridine + 3-oxo-3-phenylpropionitrile | Same as above | Moderate | Produces substituted derivatives |
This method is versatile but requires longer reaction times and controlled oxygen atmosphere.
Cyclization from Enaminonitriles and Hydrazine Hydrate
The preparation of 1-amino-2(1H)-pyridine-2-imine intermediates from enaminonitriles and hydrazine hydrate is a crucial step in the synthesis of this compound.
Enaminonitriles are refluxed with hydrazine hydrate in ethanol for 1 hour.
The product is isolated by evaporation and crystallization.
This step is efficient and provides key precursors for subsequent cycloaddition with DMAD.
Solvent Effects: Ethanol is commonly used due to its polarity and ability to dissolve both reactants and products.
Catalyst-Free Conditions: Many methods avoid metal catalysts, reducing cost and environmental impact.
Sonication: Ultrasound irradiation enhances reaction rates and yields by improving mass transfer and energy input.
Temperature Control: Moderate heating (around 85-130 °C) is sufficient; higher temperatures may lead to side reactions.
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sonochemical [3+2] Cycloaddition | 1-amino-2(1H)-pyridine-2-imine + DMAD | Ethanol, 85 °C, sonication, catalyst-free | Up to 90 | Eco-friendly, scalable, fast | Requires sonication equipment |
| β-Diketone Cyclization | N-amino-2-iminopyridine + β-diketones | Ethanol, AcOH, O2, 130 °C, 18 h | 70-80 | Versatile substitution | Long reaction time, oxygen needed |
| Enaminonitrile Hydrazine Reaction | Enaminonitriles + hydrazine hydrate | Ethanol, reflux, 1 h | High | Efficient precursor synthesis | Requires prior enaminonitrile synthesis |
The sonochemical method’s regioselectivity and product structure were confirmed by X-ray crystallography, supporting the proposed [3+2] cycloaddition mechanism.
The β-diketone method involves oxidative dehydrogenation facilitated by molecular oxygen, highlighting the importance of aerobic conditions for cyclization.
The hydrazine hydrate reaction proceeds via nucleophilic attack on the enaminonitrile, forming the amino-imine intermediate essential for subsequent cycloaddition.
The preparation of this compound is well-established through several synthetic routes, with the sonochemical [3+2] cycloaddition of 1-amino-2(1H)-pyridine-2-imine derivatives and dimethyl acetylenedicarboxylate standing out for its efficiency, environmental friendliness, and scalability. Alternative methods involving β-diketones and hydrazine hydrate provide complementary approaches for structural diversification. These methods collectively offer robust strategies for the synthesis of this important heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its potential as an anticancer agent. Recent studies have highlighted its ability to inhibit carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth and metastasis.
- Case Study : A study published in January 2025 evaluated a series of coumarin-based compounds that included derivatives of this compound. These compounds exhibited potent inhibitory activity against carbonic anhydrase isoforms with Ki values in the low nanomolar range, demonstrating their potential as effective anticancer agents .
Kinase Inhibition
The compound has shown promise as a selective inhibitor of protein kinases such as AXL and c-MET. These kinases are involved in various signaling pathways that regulate cell growth and differentiation.
- Research Insight : A patent application describes the use of pyrazolo[1,5-a]pyridine derivatives for inhibiting AXL and c-MET kinases, suggesting that this compound could be developed into a therapeutic agent for diseases characterized by abnormal kinase activity .
Cardiovascular Disorders
This compound has been explored for its effects on cardiovascular health. Its role in modulating the NO/cGMP signaling pathway is particularly noteworthy.
- Mechanism : The compound may enhance the activity of soluble guanylate cyclase, leading to vasodilation and improved blood flow. This mechanism is crucial in treating conditions like hypertension and heart failure .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
Dimethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
- Molecular Formula : C₁₁H₁₀N₂O₄ (same as the 2,3-isomer).
- This isomer is less commonly reported in synthetic pathways compared to the 2,3-derivative .
Dimethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate (11a)
Ester Group Modifications
Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Molecular Formula : C₁₃H₁₄N₂O₄.
- Key Differences : Ethyl esters increase lipophilicity (logP ~1.5 vs. ~0.8 for methyl), influencing solubility in organic solvents. However, this compound shares similar hazards (e.g., skin/eye irritation) with the methyl variant .
Tetraethyl Pyrazolo[1,5-a]pyridine-2,3-bis(phosphonate)
- Molecular Formula : C₁₃H₂₀N₂O₆P₂.
- Key Differences : Phosphonate esters introduce phosphorus atoms, enabling unique reactivity in metal coordination and medicinal chemistry. These derivatives are synthesized via oxidative cycloaddition but often result in inseparable isomer mixtures (e.g., 48% yield for 5c) .
Halogenated Derivatives
Dimethyl 5-Chloropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Molecular Formula : C₁₁H₉ClN₂O₄.
- Key Differences: A chlorine atom at position 5 acts as an electron-withdrawing group, enhancing electrophilicity for Suzuki-Miyaura couplings. Synthesized in 86% yield using 1-amino-4-chloropyridinium iodide .
Biological Activity
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of approximately 234.21 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with two carboxylate groups esterified by methyl groups at the 2 and 3 positions. Its unique structure allows for interactions with various biological targets, which is crucial for its potential therapeutic applications.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. The compound's ability to bind to these molecular targets suggests that it may inhibit or modulate their activity. Further investigations are required to clarify the exact pathways involved in its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and has shown potential as an effective agent against infections. The compound's structure allows it to function as a candidate for drug development targeting infections and other microbial diseases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported the synthesis of chiral tetrahydropyrazolo derivatives that displayed promising anticancer activity in vitro against multiple human cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance the anticancer efficacy of these compounds.
Enzymatic Inhibition
This compound has been shown to inhibit specific enzymes relevant to disease processes. For example, some derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), demonstrating low micromolar inhibitory concentrations against both drug-susceptible and multidrug-resistant strains . This highlights its potential as a lead compound in antitubercular drug discovery.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, and how can reaction failures be troubleshooted?
- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazolylimine precursors under reflux conditions. However, challenges such as failed cyclization (e.g., hydrazine hydrate in methanol/ethanol under basic conditions) may arise due to steric hindrance or unfavorable electronic effects . Troubleshooting involves adjusting reaction conditions (e.g., switching solvents to acetic acid for cyclization) or employing alternative reagents like hydrazine in acidic media to stabilize intermediates . NMR (1H/13C), IR, and HRMS are critical for verifying structural integrity and purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to assign proton environments and carbon frameworks (e.g., distinguishing ester carbonyls at ~165-170 ppm) .
- IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1720 cm⁻¹) .
- HRMS for molecular weight validation (e.g., deviations <5 ppm indicate high purity) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Adhere to chemical hygiene plans (e.g., 100% compliance with safety exams for lab courses) . Use PPE (gloves, goggles, respirators) to avoid inhalation/contact . Store in dry, sealed containers at room temperature to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : ICReDD’s framework integrates quantum chemical calculations (e.g., reaction path searches) with information science to predict viable reaction pathways and reduce trial-and-error experimentation . For example, DFT calculations can model transition states for cyclization reactions, guiding solvent/reagent selection .
Q. What strategies resolve contradictions in reaction outcomes (e.g., failed cyclization vs. successful derivatization)?
- Methodological Answer : Contrast experimental data with computational predictions. For instance, highlights failed cyclization under basic conditions, while shows success using acidic media. Mechanistic studies (e.g., kinetic isotope effects) and intermediate trapping (e.g., isolating hydrazine adducts) can identify rate-limiting steps .
Q. How can membrane/separation technologies enhance purification of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Leverage subclass RDF2050104 (membrane/separations) from CRDC 2020 . Techniques like nanofiltration or chromatographic methods (e.g., HPLC with C18 columns) can isolate isomers or byproducts. Solvent-resistant membranes improve yield in esterification workflows .
Q. What interdisciplinary approaches improve scalability of pyrazolo[1,5-a]pyridine-based reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
